![molecular formula C9H8N2S B1619577 2-Methylquinazoline-4-thiol CAS No. 6484-28-2](/img/structure/B1619577.png)
2-Methylquinazoline-4-thiol
Overview
Description
“2-Methylquinazoline-4-thiol” is a chemical compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da .
Synthesis Analysis
The synthesis of 2-methylquinazoline-4-thione, a related compound, has been studied. The anion of this compound is formed by the action of sodium hydride. The alkylation of 2-methylquinazoline-4-thione with propyl iodide in various solvents has been studied. It is shown that, depending on the nature of the alkylating agent, solvent, and temperature, the reaction happens in C4, N3, S4 atom .
Molecular Structure Analysis
The molecular structure of “2-Methylquinazoline-4-thiol” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
In a study, the synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .
Scientific Research Applications
Organic Synthesis
Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis . They are used in the synthesis of various organic compounds due to their wide range of biological and pharmacological properties .
Medicinal Chemistry
Quinazolines and their derivatives have taken a leading role in medicinal chemistry due to their wide variety of applications . They are found in several natural products isolated from plants, animals, and microorganisms .
Drug Discovery
Quinazoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This makes them a valuable resource in the development of new drugs .
Material Science
Quinazolines also have potential applications in the area of material sciences . Their unique chemical properties make them suitable for use in the development of functional organic materials .
Agrochemicals
The quinazoline core is also found in various agrochemicals . This suggests that they could have potential applications in the development of new agrochemical products .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which 2-methylquinazoline-4-thiol belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple targets.
Mode of Action
Quinazoline derivatives have been reported to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes at the molecular level, potentially altering the function of the target proteins or enzymes.
Biochemical Pathways
Quinazoline derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, a 2-methylquinazoline derivative has been reported to inhibit HDAC6 activity, suggesting potential involvement in histone modification pathways .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight and structure . The molecular weight of 2-Methylquinazoline-4-thiol is 176.238 , which could potentially influence its absorption and distribution in the body.
Result of Action
Based on the known activities of quinazoline derivatives, it can be inferred that the compound may induce changes at the cellular level, potentially affecting cell proliferation, signaling pathways, or metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide has been shown to be influenced by the nature of the alkylating agent, solvent, and temperature .
properties
IUPAC Name |
2-methyl-1H-quinazoline-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFMDBDLIURSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352470 | |
Record name | 2-methylquinazoline-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6484-28-2 | |
Record name | NSC35059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylquinazoline-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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